molecular formula C11H13N3OS B2938876 5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 334497-06-2

5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2938876
CAS No.: 334497-06-2
M. Wt: 235.31
InChI Key: LZFBQLLJKSXZST-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the ethoxyphenyl and methyl groups, along with the thiol functionality, imparts unique chemical properties to this compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with methyl iodide to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the ethoxyphenyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole-thiol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can modulate various biological pathways, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxyphenyl and methyl groups, along with the thiol functionality, provides a distinct set of properties that can be leveraged for specific applications in research and industry .

Biological Activity

5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent and possesses various pharmacological properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxyphenyl derivatives with triazole precursors through nucleophilic substitution reactions. The compound can be synthesized using methods such as S-alkylation or thioketone reactions under controlled conditions to yield high purity products .

Anticancer Properties

Recent studies have demonstrated that derivatives of 1,2,4-triazole, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro tests using the MTT assay revealed that compounds derived from triazoles showed potent activity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The selectivity towards cancer cells was notable, with some derivatives exhibiting higher cytotoxicity against melanoma compared to other cell lines .
Compound Cell Line IC50 (μM)
This compoundIGR395.55
MDA-MB-2316.20
Panc-17.10

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. The compound has been noted for its ability to inhibit cancer cell migration and promote apoptosis in targeted cells .

Study on Selective Cytotoxicity

A study reported on the synthesis of hydrazone derivatives from triazole compounds indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. These findings suggest that modifications to the triazole structure can enhance its therapeutic index .

Comparative Analysis with Other Anticancer Agents

In comparative studies with established anticancer drugs like Doxorubicin, some triazole derivatives demonstrated superior efficacy against specific cancer types with lower IC50 values. This highlights the potential of this compound as a candidate for further development in cancer therapy .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-15-9-6-4-8(5-7-9)10-12-13-11(16)14(10)2/h4-7H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFBQLLJKSXZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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